molecular formula C14H19NO2 B7505496 1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-methylpropan-1-one

1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-methylpropan-1-one

Cat. No. B7505496
M. Wt: 233.31 g/mol
InChI Key: IPZRHULEKLICAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-methylpropan-1-one, also known as MQM, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized and studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of 1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-methylpropan-1-one is not fully understood, but it is believed to act as a modulator of the serotonin and dopamine systems in the brain. It has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its neuroprotective and antidepressant effects.
Biochemical and Physiological Effects:
1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-methylpropan-1-one has been shown to have a range of biochemical and physiological effects, including antioxidant and anti-inflammatory properties. It has also been shown to improve cognitive function and memory in animal studies.

Advantages and Limitations for Lab Experiments

1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-methylpropan-1-one has several advantages for lab experiments, including its high purity and stability. It is also relatively easy to synthesize and can be produced in large quantities. However, there are also limitations to its use in lab experiments, including its limited solubility in water and its potential toxicity at high doses.

Future Directions

There are several potential future directions for research on 1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-methylpropan-1-one. One area of interest is its potential as a treatment for neurodegenerative diseases. Further studies are needed to determine the optimal dosage and administration method for this application. Another area of interest is its potential as a therapeutic agent for depression and anxiety disorders. Future studies may explore the use of 1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-methylpropan-1-one in combination with other antidepressant medications or as a standalone treatment. Additionally, further studies are needed to fully understand the mechanism of action of 1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-methylpropan-1-one and its potential side effects.

Synthesis Methods

The synthesis of 1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-methylpropan-1-one involves the reaction of 6-methoxy-1-tetralone with 2-methylpropan-1-one in the presence of a reducing agent such as sodium borohydride. This reaction results in the formation of 1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-methylpropan-1-one as a yellow solid. The synthesis of 1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-methylpropan-1-one has been optimized for high yield and purity, making it a suitable compound for scientific research.

Scientific Research Applications

1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-methylpropan-1-one has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-methylpropan-1-one has also been studied for its potential as a therapeutic agent for depression and anxiety disorders.

properties

IUPAC Name

1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-methylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-10(2)14(16)15-8-4-5-11-9-12(17-3)6-7-13(11)15/h6-7,9-10H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPZRHULEKLICAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=CC(=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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